Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts and solvents to facilitate the reaction and reduce by-products. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share the trifluoromethyl-phenyl motif and are known for their antimicrobial properties.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: This compound is used as an organocatalyst in various bond-forming reactions.
Uniqueness
The presence of trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C13H12F6O3 |
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Molecular Weight |
330.22 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C13H12F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,20H,2,6H2,1H3 |
InChI Key |
SZPYTHTXTJBCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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